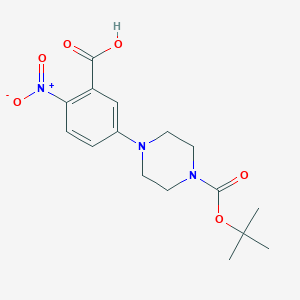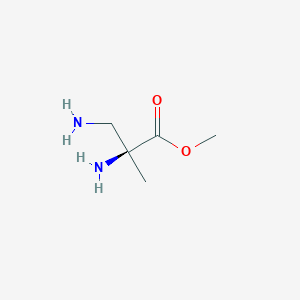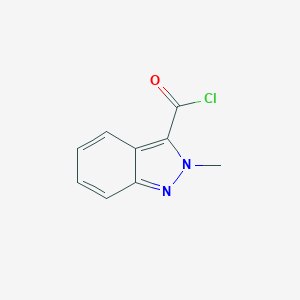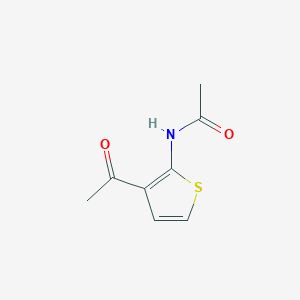
(R)-2-Chloro-1-(pyridin-3-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of "(R)-2-Chloro-1-(pyridin-3-yl)ethanol" involves several key steps, typically starting from pyridine derivatives. Propargylic alcohols serve as pivotal intermediates in the synthesis of pyridine and its derivatives, offering routes to construct complex heterocycles efficiently. These methods leverage the distinct reactivities of propargylic alcohols, enabling the formation of the targeted chloroethyl-pyridinyl scaffold through subsequent halogenation and reduction steps (Mishra, Nair, & Baire, 2022).
Aplicaciones Científicas De Investigación
Preparation of Enantiomerically Pure Compounds : (R)-2-Chloro-1-(pyridin-3-yl)ethanol has been prepared via kinetic resolution and used to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety in beta3-adrenergic receptor ligands (Perrone et al., 2006).
Use as a Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a related compound, has been shown to be an effective protecting group for methacrylic acid, which can be removed either chemically or thermally after polymerization (Elladiou & Patrickios, 2012).
Formation of Metal Complexes : It has been used in the synthesis of dinuclear complexes characterized for water oxidation applications (Zong & Thummel, 2005).
Synthesis of Chiral Pyridines : The compound plays a role in the resolution of racemic 1-(2-pyridyl)ethanols, important in the preparation of chiral pyridines (Uenishi et al., 1998).
In Complexation Reactions : It is involved in complexation reactions to form metal complexes with potential biological applications, as demonstrated in various studies (Mardani et al., 2019).
In Catalytic Applications : Chloro-ruthenium complexes with this compound as an ancillary ligand have been synthesized and used in catalytic applications, particularly in C–C cross-coupling reactions (Dey et al., 2014).
Propiedades
IUPAC Name |
(1R)-2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464652 | |
| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-1-(pyridin-3-yl)ethanol | |
CAS RN |
173901-03-6 | |
| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)








